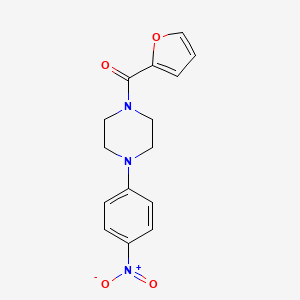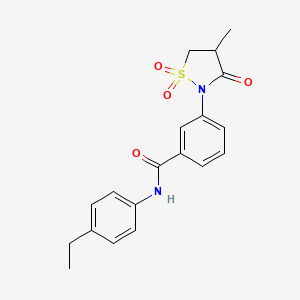
2',4'-dimethyl-N-2-pyrimidinyl-4,5'-bi-1,3-thiazol-2-amine hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DMPT is a chemical compound that has been studied for its potential use in various biological applications. It has been shown to have a wide range of effects on different biological systems, including the nervous system, immune system, and endocrine system. DMPT has been used as a research tool to investigate the mechanisms of action of various biological processes and as a potential therapeutic agent for the treatment of various diseases.
作用機序
The mechanism of action of DMPT is not fully understood, but it has been shown to affect various biological processes. DMPT has been shown to activate the mammalian target of rapamycin (mTOR) pathway, which is involved in the regulation of cell growth, proliferation, and survival. DMPT has also been shown to increase the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are involved in the regulation of various biological processes.
Biochemical and physiological effects:
DMPT has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of various neurotransmitters, including dopamine, norepinephrine, and serotonin, which are involved in the regulation of mood, behavior, and cognition. DMPT has also been shown to modulate the immune system by increasing the production of various cytokines, including interleukin-2 (IL-2) and interferon-gamma (IFN-gamma), which are involved in the regulation of immune responses. DMPT has also been shown to affect the endocrine system by increasing the levels of various hormones, including growth hormone and insulin-like growth factor-1 (IGF-1), which are involved in the regulation of growth and metabolism.
実験室実験の利点と制限
DMPT has several advantages as a research tool. It is relatively easy to synthesize and purify, and it has been shown to have a wide range of effects on different biological systems. However, there are also some limitations to its use in lab experiments. DMPT has been shown to be toxic at high concentrations, and its effects on different biological systems can be difficult to interpret due to its broad range of effects.
将来の方向性
There are several future directions for the study of DMPT. One area of research is the investigation of its potential therapeutic applications. DMPT has been shown to have potential as a treatment for various diseases, including cancer, neurodegenerative disorders, and metabolic disorders. Another area of research is the investigation of its mechanism of action. Despite its wide range of effects on different biological systems, the precise mechanism of action of DMPT is not fully understood. Further research is needed to elucidate its mechanism of action and to identify its molecular targets. Finally, there is a need for the development of new and improved methods for synthesizing and purifying DMPT, as well as for the development of new analogs with improved pharmacological properties.
合成法
DMPT can be synthesized using various methods, including the reaction of 2-mercapto-4,5-dimethylthiazole with 2-chloro-4,6-dimethylpyrimidine in the presence of a base such as potassium carbonate. The resulting product can be purified using various techniques, including recrystallization and column chromatography.
科学的研究の応用
DMPT has been used as a research tool in various biological applications. It has been shown to have a wide range of effects on different biological systems, including the nervous system, immune system, and endocrine system. DMPT has been used to investigate the mechanisms of action of various biological processes, including the regulation of gene expression, cell signaling, and protein synthesis.
特性
IUPAC Name |
4-(2,4-dimethyl-1,3-thiazol-5-yl)-N-pyrimidin-2-yl-1,3-thiazol-2-amine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5S2.BrH/c1-7-10(19-8(2)15-7)9-6-18-12(16-9)17-11-13-4-3-5-14-11;/h3-6H,1-2H3,(H,13,14,16,17);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRLMAXASQLYPLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=CSC(=N2)NC3=NC=CC=N3.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-dimethyl-1,3-thiazol-5-yl)-N-pyrimidin-2-yl-1,3-thiazol-2-amine;hydrobromide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![cyclohexyl 2-(6-ethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanoate](/img/structure/B5188027.png)
![1-(3-methyl-1H-indol-2-yl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}methanamine](/img/structure/B5188030.png)
![5-(4-bromophenyl)-7-(trifluoromethyl)-N-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5188031.png)

![1-mesityl-5-[(mesitylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5188042.png)
![N-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-4-methylbenzamide](/img/structure/B5188049.png)
![ethyl 4-[(3-isobutoxybenzoyl)amino]benzoate](/img/structure/B5188060.png)
![[(4,5-dimethoxy-9,14,15-trioxo-8,16-diazahexacyclo[11.5.2.1~1,8~.0~2,7~.0~12,21~.0~16,19~]henicosa-2,4,6-trien-11-yl)oxy]acetic acid](/img/structure/B5188066.png)
![2-methyl-3-{[(pentanoylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5188074.png)
![2-{[(3-methylbenzyl)sulfonyl]amino}benzamide](/img/structure/B5188085.png)
![11-(4-ethoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5188087.png)

![(3-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B5188114.png)
![rel-(2R,3R)-3-(1-azepanyl)-1'-cyclopentyl-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol bis(trifluoroacetate) (salt)](/img/structure/B5188126.png)